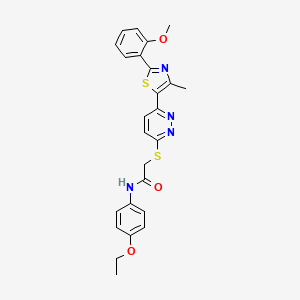
N-(4-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N4O3S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis of pyridazine, thiazole, and thiadiazole derivatives due to their potential biological activities. These compounds are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these chemical frameworks for different scientific applications. For example, novel methods for synthesizing thieno[2,3-c]pyridazines and other related compounds have been developed, showcasing advances in chemical synthesis techniques (Al-Kamali et al., 2014).
Biological Activities and Potential Therapeutic Uses
- Various studies have explored the biological activities of thiazole and pyridazine derivatives, including their antibacterial, antinociceptive (pain-relieving), anticancer, and enzyme inhibitory effects. This highlights the potential therapeutic applications of these compounds in treating diseases and conditions such as bacterial infections, pain, cancer, and disorders related to enzyme dysregulation. For instance, derivatives of 3(2H)‐pyridazinone have shown significant antinociceptive activities, suggesting their potential use as pain relievers (Doğruer et al., 2000).
Antimicrobial and Antifungal Applications
- Some compounds have been specifically synthesized and evaluated for their antimicrobial and antifungal activities. This research indicates the potential of these chemical structures in developing new antimicrobial agents that could address the growing concern of antibiotic resistance. A study on novel thiazole derivatives showed significant anti-bacterial and anti-fungal activities, pointing towards their utility in creating new treatments for microbial infections (Saravanan et al., 2010).
Anticancer Research
- The anticancer potential of thiazole derivatives has also been a subject of scientific investigation. These studies aim to discover new anticancer agents that can be more effective or have fewer side effects than current treatments. For example, some thiazole derivatives have been synthesized and studied for their anticancer activity, showing promise in this area (Evren et al., 2019).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-32-18-11-9-17(10-12-18)27-22(30)15-33-23-14-13-20(28-29-23)24-16(2)26-25(34-24)19-7-5-6-8-21(19)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLJLKKSDHPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



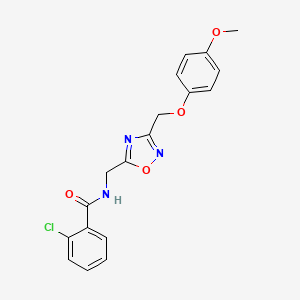
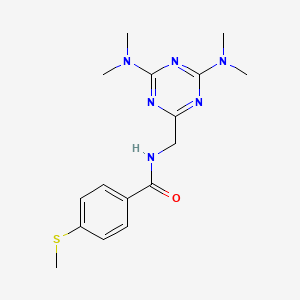
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)
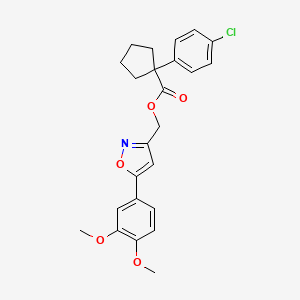

![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)



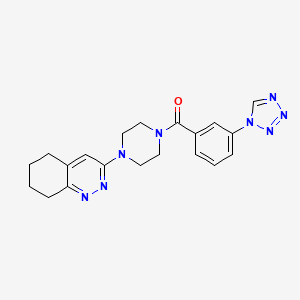
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2704777.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2704778.png)